molecular formula C18H21ClN4O2 B10981101 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B10981101
M. Wt: 360.8 g/mol
InChI Key: PANCYZDVJRZYQE-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridazinyl group: This step may involve nucleophilic substitution reactions using chloropyridazine derivatives.

    Attachment of the methoxybenzyl group: This can be done through coupling reactions, such as reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of functional groups to higher oxidation states.

    Reduction: This may involve the reduction of nitro groups to amines or other similar transformations.

    Substitution: This includes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

  • This compound
  • 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxylate
  • 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxylamide

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O2/c1-25-15-4-2-13(3-5-15)12-20-18(24)14-8-10-23(11-9-14)17-7-6-16(19)21-22-17/h2-7,14H,8-12H2,1H3,(H,20,24)

InChI Key

PANCYZDVJRZYQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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